6-bromo-8-[(2,6-difluoro-4-methoxybenzoyl)amino]-4-oxochromene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a high-affinity agonist for the G protein-coupled receptor GPR35 . This compound has garnered significant interest due to its potent biological activity and potential therapeutic applications.
Preparation Methods
The synthesis of compound 83 involves several key steps. The starting material, ethyl 6-bromo-8-(4-((tert-butyldimethylsilyl)oxy)benzamido)-4-oxo-4H-chromene-2-carboxylate, undergoes methylation using tritium-labeled methyl tosylate. This is followed by ester hydrolysis to yield the final product . The radiolabeled form of the compound, designated [(3)H]PSB-13253, is obtained with a specific activity of 36 Ci (1.33 TBq)/mmol .
Chemical Reactions Analysis
Compound 83 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include methyl tosylate for methylation and various oxidizing and reducing agents for other transformations. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Compound 83 has a wide range of scientific research applications:
Mechanism of Action
Compound 83 exerts its effects by acting as an agonist for the G protein-coupled receptor GPR35. Upon binding to GPR35, it activates the receptor, leading to downstream signaling pathways that mediate various biological effects . The molecular targets and pathways involved include the activation of G proteins and subsequent intracellular signaling cascades .
Comparison with Similar Compounds
Compound 83 is unique due to its high affinity and selectivity for GPR35. Similar compounds include other GPR35 agonists such as:
- 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid
- Fluorine-substituted 6-bromo-8-benzamidochromen-4-one-2-carboxylic acids
These compounds share structural similarities but differ in their specific functional groups and affinities for GPR35. Compound 83 stands out due to its subnanomolar affinity (Ki = 0.589 nM) and potent biological activity .
Properties
Molecular Formula |
C18H10BrF2NO6 |
---|---|
Molecular Weight |
454.2 g/mol |
IUPAC Name |
6-bromo-8-[(2,6-difluoro-4-methoxybenzoyl)amino]-4-oxochromene-2-carboxylic acid |
InChI |
InChI=1S/C18H10BrF2NO6/c1-27-8-4-10(20)15(11(21)5-8)17(24)22-12-3-7(19)2-9-13(23)6-14(18(25)26)28-16(9)12/h2-6H,1H3,(H,22,24)(H,25,26) |
InChI Key |
GDUANFXPOZTYKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)C(=O)NC2=CC(=CC3=C2OC(=CC3=O)C(=O)O)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.